Estrogen receptor antagonist 3 is a non-steroidal, orally bioavailable Selective Estrogen Receptor Degrader (SERD). As a SERD, its primary mechanism of action is to both block the estrogen receptor (ERα) and trigger its complete destruction by the cell's proteasomal machinery. This dual function of antagonism and degradation is a key feature of its therapeutic potential in ER-positive (ER+) cancer models. Its development was prospectively optimized for ERα degradation, antagonist activity, and pharmacokinetic properties, positioning it as a tool for researchers investigating next-generation endocrine therapies.
Not all estrogen receptor antagonists are functionally equivalent, making direct substitution problematic for research and development. A key procurement differentiator is the mechanism of action: Selective Estrogen Receptor Modulators (SERMs) like tamoxifen can have mixed agonist/antagonist effects depending on the tissue, whereas SERDs are designed to be pure antagonists that also promote receptor degradation. Another critical, non-interchangeable property is the route of administration. The benchmark SERD, fulvestrant, has poor pharmaceutical properties requiring intramuscular injection, which complicates preclinical study design and limits drug exposure. Estrogen receptor antagonist 3 was specifically developed as an orally bioavailable alternative, making it suitable for studies requiring convenient, daily oral dosing protocols that are impossible to replicate with an injectable-only compound.
A primary differentiator for this compound is its suitability for oral administration, a critical feature for many experimental designs. In preclinical species, it demonstrates good oral bioavailability, with values of 40-60% reported. This contrasts sharply with the benchmark SERD fulvestrant, which has poor oral bioavailability and must be administered via intramuscular injection.
| Evidence Dimension | Oral Bioavailability (%) |
| Target Compound Data | 40-60% across preclinical species |
| Comparator Or Baseline | Fulvestrant: Poor oral bioavailability, requires injection |
| Quantified Difference | Enables oral dosing vs. mandatory injection |
| Conditions | Pharmacokinetic studies in preclinical animal models. |
This enables research on all-oral therapeutic combinations and long-term daily dosing studies without the confounding variables and logistical burdens of injections.
This compound retains potent activity in models of acquired resistance to SERMs. In a tamoxifen-resistant MCF-7 xenograft model, daily oral administration of Estrogen receptor antagonist 3 demonstrated significant anti-tumor activity. This provides a clear functional advantage over tamoxifen in research contexts specifically designed to study or overcome resistance.
| Evidence Dimension | In Vivo Antitumor Activity |
| Target Compound Data | Robust tumor growth inhibition and regression |
| Comparator Or Baseline | Tamoxifen: Ineffective in the resistant model |
| Quantified Difference | Maintains efficacy where tamoxifen fails |
| Conditions | Tamoxifen-resistant MCF-7 human breast cancer xenograft model in mice. |
For researchers studying mechanisms of tamoxifen resistance or developing second-line therapies, this compound is a necessary tool, not an optional substitute.
This compound effectively induces the degradation of its target, ERα, with sub-nanomolar potency in cell-based assays. In an In-Cell Western assay in MCF-7 cells, Estrogen receptor antagonist 3 showed an EC50 for ERα degradation of 0.65 nM, comparable to the benchmark SERD fulvestrant (EC50 = 0.39 nM) in the same assay system. In contrast, the active metabolite of tamoxifen, 4-hydroxytamoxifen, failed to reduce ERα signal to the same extent as either SERD.
| Evidence Dimension | ERα Degradation Potency (EC50) |
| Target Compound Data | 0.65 nM |
| Comparator Or Baseline | Fulvestrant: 0.39 nM; 4-Hydroxytamoxifen: Incomplete degradation |
| Quantified Difference | Comparable degradation potency to fulvestrant and significantly greater degradation efficacy than 4-hydroxytamoxifen. |
| Conditions | In-Cell Western immunofluorescence assay in MCF-7 breast cancer cells after 4-hour treatment. |
Provides a reliable tool for achieving near-complete removal of the ERα protein in vitro, which is critical for mechanism-of-action studies where the partial agonism or incomplete antagonism of SERMs would be a confounding factor.
This compound is the indicated choice for in vivo studies testing novel, all-oral combination therapies for ER+ cancers. Its oral bioavailability allows for study designs that more closely mimic clinical application, avoiding the logistical and physiological complexities of combining an oral drug with an injectable SERD like fulvestrant.
Use this compound as a key reagent in cell-based or animal models designed to overcome or understand resistance to SERMs. Its demonstrated efficacy in tamoxifen-resistant models makes it a direct and relevant tool for testing hypotheses about second-line treatment strategies.
This compound is well-suited for cellular and molecular biology experiments where the goal is to achieve maximal degradation of the ERα protein. Its ability to potently reduce cellular ERα levels, unlike SERMs which can stabilize the receptor, provides a cleaner system for studying the downstream consequences of ERα loss-of-function.